molecular formula C10H13N3O2 B2513236 N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide CAS No. 2261020-77-1

N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide

Cat. No. B2513236
CAS RN: 2261020-77-1
M. Wt: 207.233
InChI Key: NPSAESFBKJENAK-UHFFFAOYSA-N
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Description

N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years due to its potential therapeutic benefits. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, and it is currently being investigated as a treatment option for various types of cancers.

Mechanism of Action

N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide targets the TCA cycle, which is a key metabolic pathway in cancer cells. The TCA cycle is responsible for generating energy in the form of ATP, which is essential for cancer cell survival and proliferation. N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to the disruption of energy metabolism and the accumulation of toxic metabolites in cancer cells. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells from the body. It also inhibits the production of reactive oxygen species (ROS), which are known to contribute to cancer cell survival and proliferation. Additionally, N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide has been shown to modulate the expression of various genes involved in cancer cell metabolism and signaling pathways.

Advantages and Limitations for Lab Experiments

N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has a good safety profile and can be administered orally or intravenously. N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide has also shown efficacy in inhibiting tumor growth in various animal models, making it a valuable tool for studying cancer biology and developing new anticancer therapies.
However, there are also limitations to using N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide in lab experiments. It is a relatively new drug, and its mechanism of action is not fully understood. It may also have off-target effects that could interfere with experimental results. Additionally, N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide has not been extensively studied in non-cancer cell lines, which limits its potential applications in other areas of research.

Future Directions

There are several potential future directions for N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide research. One area of focus is the development of combination therapies that can enhance the efficacy of N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide. For example, N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide has been shown to synergize with other anticancer agents, such as gemcitabine and cytarabine, in preclinical studies. Another area of research is the identification of biomarkers that can predict patient response to N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide. This could help to personalize treatment and improve patient outcomes. Additionally, there is a need for further investigation into the long-term safety and efficacy of N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide in clinical trials. Overall, N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide has shown great promise as a novel anticancer agent, and continued research is needed to fully understand its potential therapeutic benefits.

Synthesis Methods

The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide involves the reaction of 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyrrole-5-carboxylic acid with 2-chloro-N,N-dimethylethylamine in the presence of a base. The resulting product is then treated with methoxyacetyl chloride to obtain N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, leading to the disruption of energy metabolism and ultimately inducing cancer cell death. N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide has been tested in various cancer cell lines and animal models, and it has demonstrated efficacy in inhibiting tumor growth and improving survival rates. Clinical trials have also shown promising results, with N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide demonstrating a good safety profile and potential therapeutic benefits in patients with different types of cancers, including pancreatic cancer, acute myeloid leukemia, and lymphoma.

properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-10(6-11,7-15-2)13-9(14)8-3-4-12-5-8/h3-5,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSAESFBKJENAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methoxy-1-methylethyl)-1H-pyrrole-3-carboxamide

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